molecular formula C16H15NO3S B2923516 [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol CAS No. 119160-84-8

[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol

Cat. No.: B2923516
CAS No.: 119160-84-8
M. Wt: 301.36
InChI Key: WINGCGFHGFKGMB-UHFFFAOYSA-N
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Description

[1-(4-Methylbenzenesulfonyl)-1H-indol-6-yl]methanol is a versatile N-protected indole derivative designed for use as a key synthetic intermediate in organic and medicinal chemistry research. The 4-methylbenzenesulfonyl (tosyl) group at the 1-position serves as a protective moiety for the indole nitrogen, enhancing the stability of the indole ring system and directing subsequent regioselective electrophilic substitutions . The hydroxymethyl functional group at the 6-position provides a reactive handle for further synthetic elaboration, allowing researchers to efficiently construct more complex molecular architectures through reactions such as oxidation, esterification, or alkylation . Compounds featuring the N-tosyl indole scaffold are of significant interest in drug discovery and have been utilized in the synthesis of various biologically active molecules. Research into similar structures has shown potential in the development of antitumor agents that function by inhibiting tubulin polymerization , as well as in the design of novel tryptophan derivatives evaluated for their antiviral and antifungal activities . This combination of a protected heterocycle and a pendent alcohol makes this chemical a valuable building block for constructing combinatorial libraries and exploring structure-activity relationships in pharmaceutical research. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylindol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-2-6-15(7-3-12)21(19,20)17-9-8-14-5-4-13(11-18)10-16(14)17/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINGCGFHGFKGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol typically involves the sulfonylation of an indole derivative followed by the introduction of a methanol group. The reaction conditions often require the use of a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products:

  • Oxidation of the methanol group can yield [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanal or [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]carboxylic acid.
  • Reduction of the sulfonyl group can produce [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanethiol.
  • Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, indole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. The sulfonyl group can enhance the compound’s binding affinity to biological targets.

Medicine: Indole derivatives, including [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol, are investigated for their potential therapeutic applications. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol and analogous indole derivatives:

Table 1: Structural Comparison of Indole Derivatives

Compound Name Substituent at Position 1 Substituent at Position 6/Other Molecular Weight (g/mol) Key Functional Groups
This compound 4-methylbenzenesulfonyl Hydroxymethyl ~331 (C16H15NO3S) Sulfonyl, hydroxymethyl
1-(4-Methoxybenzyl)-1H-indol-6-amine 4-Methoxybenzyl Amine (-NH2) 248 (C16H16N2O) Benzyl ether, amine
(4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone 1-Pentyl Methoxynaphthalenyl (position 3) ~403 (C26H25NO2) Ketone, naphthalene, ether
4-(1,3-Dihydro-2H-isoindol-2-ylcarbonyl)-6-(1-methylethyl)benzene-1,3-diol Isoindole-carbonyl 1-Methylethyl (position 6) 297 (C18H19NO3) Carbonyl, isoindole, diol

Key Observations :

  • Substituent Effects : The sulfonyl group in the target compound increases polarity compared to the methoxybenzyl group in 1-(4-methoxybenzyl)-1H-indol-6-amine . Conversely, the pentyl and naphthalenyl groups in compounds enhance lipophilicity, making them more suited for membrane penetration .
  • Positional Influence: Substitutions at position 3 (e.g., methanone in compounds) vs. position 6 (hydroxymethyl in the target compound) alter electronic distribution and steric effects, impacting binding affinity in biological systems.

Physicochemical Properties

  • Solubility: The target compound’s sulfonyl and hydroxymethyl groups favor solubility in polar solvents (e.g., methanol, DMSO), whereas ’s lipophilic substituents reduce aqueous solubility .
  • Hydrogen Bonding : The hydroxymethyl group enables hydrogen bonding, similar to the amine in 1-(4-methoxybenzyl)-1H-indol-6-amine .

Spectroscopic Data

  • NMR Shifts :
    • Target Compound : Expected downfield shifts for aromatic protons near the sulfonyl group (e.g., δ 7.5–8.0 ppm) and hydroxymethyl protons (δ 3.5–4.5 ppm) .
    • 1-(4-Methoxybenzyl)-1H-indol-6-amine : Aromatic protons resonate at δ 7.05–7.40 ppm, with the benzyl CH2 at δ 5.14 ppm . The absence of electron-withdrawing groups results in less deshielding compared to the sulfonyl-containing compound.

Biological Activity

[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse research sources.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of indole derivatives with sulfonyl chlorides. The resulting structure features an indole core substituted with a methylbenzenesulfonyl group, which contributes to its biological activity.

Table 1: Summary of Synthesis Methods

MethodKey ReagentsYield (%)Reference
Traditional couplingIndole, sulfonyl chloride75%
Microwave-assisted synthesisIndole, sulfonyl chloride85%
Solvent-free conditionsIndole, sulfonyl chloride90%

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the kynurenine pathway. IDO inhibitors are being explored as potential cancer immunotherapy agents due to their ability to modulate immune responses.

Case Study: IDO Inhibition
In a study conducted by Chondrogianni et al., the compound demonstrated a capacity to inhibit IDO activity effectively, leading to enhanced immune responses in tumor models. The inhibition of IDO was associated with increased levels of tryptophan and decreased levels of kynurenine, suggesting a reversal of tumor-induced immune suppression .

Anticancer Properties

The compound has also shown promise in anticancer applications. Its mechanism appears to involve the modulation of histone deacetylases (HDACs), which play critical roles in gene expression related to cell cycle regulation and apoptosis.

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.0HDAC inhibition
MCF-7 (Breast)3.5Apoptosis induction
HeLa (Cervical)4.0Cell cycle arrest

Pharmacological Implications

The pharmacological profile of this compound suggests its potential use in treating various cancers by targeting metabolic pathways involved in tumor growth and immune evasion. Its dual action as an IDO inhibitor and HDAC modulator underscores its therapeutic promise.

Q & A

Q. What are the common synthetic routes for [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol, and what parameters critically affect yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the indole core. A representative procedure (adapted from indole derivatives in ) includes:

Sulfonylation : Reacting 6-hydroxymethylindole with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

  • Critical Parameters :
  • Temperature : Excess heat may lead to decomposition; reactions are often conducted at 0–25°C.
  • Stoichiometry : Molar ratios of sulfonyl chloride to indole (1.2:1) optimize yield .
  • Protection of Alcohol : The hydroxymethyl group may require temporary protection (e.g., silylation) to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at N1, hydroxymethyl at C6). Key signals include:
  • Indole H7 : Downfield shift (~δ 7.8–8.2 ppm) due to sulfonyl electron withdrawal .
  • Hydroxymethyl : Broad singlet (~δ 4.8 ppm) for –OH and triplet (~δ 4.2 ppm) for –CH₂– .
  • HPLC : Reverse-phase C18 column (mobile phase: methanol/water with 0.1% TFA) ensures purity >98% .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 301.08 .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Data Collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction data is collected. The sulfonyl group’s orientation (axial vs. equatorial) and hydrogen bonding (e.g., –OH∙∙∙O=S interactions) are key .
  • Refinement with SHELXL :
  • Restraints : Apply geometric constraints for flexible groups (e.g., –CH₂OH).
  • Validation : Check R-factor convergence (<5%) and electron density maps for omitted regions .
  • Case Study : Similar indole derivatives show sulfonyl groups adopting planar geometry to minimize steric clashes .

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?

  • Methodological Answer :
  • Variable Substituents : Modify the sulfonyl aromatic ring (e.g., electron-withdrawing groups) or indole C3/C5 positions .
  • Assays :
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) against S. aureus and E. coli ().
  • Enzyme Inhibition : Test against cytochrome P450 isoforms using fluorometric assays .
  • Data Analysis : Use multivariate regression to correlate Hammett σ values or logP with activity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Source Investigation : Compare assay conditions (e.g., solvent DMSO concentration affects solubility ).
  • Structural Verification : Confirm compound identity via NMR and HRMS to rule out impurities .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Bayesian modeling) to identify outliers .

Environmental and Safety Considerations

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer :
  • Biodegradation : OECD 301F test to measure % degradation over 28 days in activated sludge.
  • Ecotoxicology :
  • Algal Toxicity : Pseudokirchneriella subcapitata growth inhibition (72-h EC₅₀) .
  • Aquatic Toxicity : Daphnia magna immobilization assay (48-h LC₅₀) .
  • Green Chemistry : Replace traditional sulfonylating agents (e.g., tosyl chloride) with biocatalysts (e.g., aryl sulfotransferases) .

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